molecular formula C10H6F2N2O3 B13430278 8-(Difluoromethoxy)-5-nitroquinoline

8-(Difluoromethoxy)-5-nitroquinoline

Cat. No.: B13430278
M. Wt: 240.16 g/mol
InChI Key: VGOODWFJTIJRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Difluoromethoxy)-5-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 8-(Difluoromethoxy)-5-nitroquinoline typically involves the introduction of the difluoromethoxy group into a quinoline scaffold. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of a base . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(Difluoromethoxy)-5-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Difluoromethoxy)-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)-5-nitroquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

8-(Difluoromethoxy)-5-nitroquinoline can be compared with other difluoromethoxy-containing compounds, such as:

The presence of both difluoromethoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

8-(difluoromethoxy)-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOODWFJTIJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.